2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique structure combining imidazole, thiophene, and cyclopentane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:
Formation of the imidazole moiety: This can be achieved through the reaction of glyoxal and ammonia, followed by methylation using methyl iodide under basic conditions.
Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling reactions: The imidazole and thiophene intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and thiophene derivatives.
Scientific Research Applications
2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial agent due to its imidazole moiety, which is known for its antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide: shares similarities with other imidazole and thiophene derivatives, such as:
Uniqueness
- Structural Uniqueness : The combination of imidazole, thiophene, and cyclopentane rings in a single molecule is unique and contributes to its diverse chemical reactivity and potential applications .
- Functional Uniqueness : The compound’s ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile tool in scientific research .
Properties
Molecular Formula |
C14H16N4O2S2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C14H16N4O2S2/c1-18-6-5-16-14(18)21-7-10(19)17-13-11(12(15)20)8-3-2-4-9(8)22-13/h5-6H,2-4,7H2,1H3,(H2,15,20)(H,17,19) |
InChI Key |
WLXJKZBILFEJPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Origin of Product |
United States |
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